Technical Guide: tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate
Technical Guide: tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate, registered under CAS Number 193274-82-7, is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid piperidone core, substituted with a benzyl group at the 3-position and protected by a tert-butoxycarbonyl (Boc) group on the nitrogen, makes it a versatile precursor for the synthesis of complex molecular architectures. The strategic placement of the ketone and benzyl functionalities allows for a wide range of chemical modifications, rendering it an intermediate of significant interest in the development of novel therapeutics, particularly those targeting the central nervous system (CNS).[1] This guide provides a comprehensive overview of its fundamental properties, a detailed synthesis protocol, and its applications in drug discovery.
Physicochemical and Spectroscopic Properties
The basic properties of this compound are essential for its handling, reaction setup, and characterization. While some physical properties are available from commercial suppliers, detailed spectroscopic data is often found within scientific literature.
Physical and Chemical Data
The following table summarizes the key physicochemical properties of tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate.
| Property | Value | Reference |
| CAS Number | 193274-82-7 | [1] |
| Molecular Formula | C₁₇H₂₃NO₃ | [1][2] |
| Molecular Weight | 289.37 g/mol | [1] |
| Boiling Point | 409°C | [1] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| Storage | 2-8°C | [1] |
Spectroscopic Data
Spectroscopic data is critical for the identification and purity assessment of the compound. Below are the predicted mass spectrometry peaks.
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 290.17508 |
| [M+Na]⁺ | 312.15702 |
| [M-H]⁻ | 288.16052 |
| [M+NH₄]⁺ | 307.20162 |
| [M+K]⁺ | 328.13096 |
| (Data sourced from PubChemLite prediction)[2] |
Synthesis and Experimental Protocols
The synthesis of tert-butyl 3-benzyl-4-oxopiperidine-1-carboxylate typically involves the α-alkylation of a protected 4-piperidone precursor. The following protocol is a representative method based on established chemical principles for such transformations.
Synthesis Workflow
The logical flow for the synthesis involves the preparation of an enolate or enamine from N-Boc-4-piperidone, followed by alkylation with benzyl bromide, and subsequent workup and purification.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol: α-Alkylation of N-Boc-4-piperidone
This protocol describes a method for the synthesis of tert-butyl 3-benzyl-4-oxopiperidine-1-carboxylate.
Materials:
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tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)
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Benzyl bromide
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Diisopropylamine
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n-Butyllithium (n-BuLi) in hexanes
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
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Preparation of Lithium Diisopropylamide (LDA):
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To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and cool to -78°C using a dry ice/acetone bath.
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Add diisopropylamine (1.1 equivalents) to the cooled THF.
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Slowly add n-BuLi (1.05 equivalents) dropwise to the solution.
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Stir the mixture at -78°C for 30 minutes to generate the LDA solution.
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Enolate Formation:
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In a separate flame-dried flask under an inert atmosphere, dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF.
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Cool this solution to -78°C.
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Slowly transfer the previously prepared LDA solution to the piperidone solution via cannula or syringe.
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Stir the reaction mixture at -78°C for 1-2 hours to ensure complete formation of the enolate.
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Alkylation:
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To the enolate solution at -78°C, add benzyl bromide (1.2 equivalents) dropwise.
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Allow the reaction to stir at -78°C for several hours and then let it slowly warm to room temperature overnight.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup:
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Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution.
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Transfer the mixture to a separatory funnel and add water.
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Extract the aqueous layer three times with ethyl acetate.
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Combine the organic layers and wash sequentially with water and then brine.
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Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄.
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Purification:
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Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
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Purify the crude residue by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure tert-butyl 3-benzyl-4-oxopiperidine-1-carboxylate.
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Applications in Drug Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate serves as a key intermediate in the synthesis of various biologically active molecules.
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CNS Agents: The structure is particularly useful for creating modulators of dopamine receptors and other neurological targets.[1]
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Scaffold for Libraries: The Boc-protecting group allows for selective deprotection and further functionalization at the nitrogen atom, while the ketone offers a handle for reactions such as reductive amination, Wittig reactions, or the formation of heterocyclic rings. This makes it an ideal starting point for generating compound libraries for high-throughput screening.[1]
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Precursor to Fentanyl Analogs: The parent compound, N-Boc-4-piperidone, is a known precursor in the synthesis of fentanyl and its derivatives, highlighting the importance of the substituted 4-piperidone core in opioid chemistry.
The logical relationship of this intermediate to the development of bioactive compounds is illustrated below.
Caption: Role as a versatile intermediate in drug discovery.
Conclusion
tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate is a high-value synthetic intermediate with significant potential in pharmaceutical research and development. Its well-defined structure offers multiple sites for chemical modification, enabling the efficient construction of diverse and complex molecules. While detailed experimental characterization data is sparse in publicly accessible domains, its synthesis is achievable through standard organic chemistry methodologies, such as the alkylation of N-Boc-4-piperidone. This guide provides a foundational understanding of its properties and a practical framework for its synthesis, empowering researchers to leverage this compound in their drug discovery endeavors.
